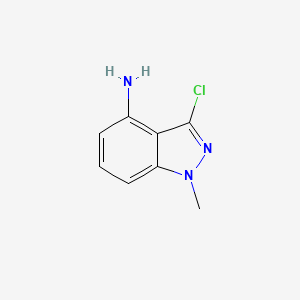

2-クロロ-4-ヨード-6-メチルフェノール

概要

説明

2-Chloro-4-iodo-6-methylphenol is a halogenated compound with the molecular weight of 268.48 . It is a solid substance stored at room temperature .

Molecular Structure Analysis

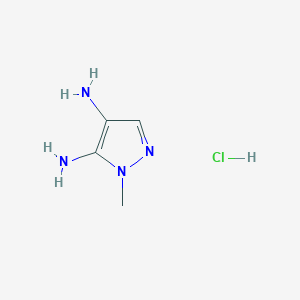

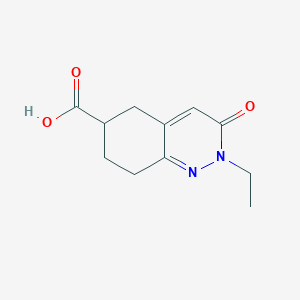

The InChI code for 2-Chloro-4-iodo-6-methylphenol is1S/C7H6ClIO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

2-Chloro-4-iodo-6-methylphenol is a solid substance stored at room temperature .科学的研究の応用

生物活性天然物のビルディングブロック

2-クロロ-4-ヨード-6-メチルフェノールなどのフェノール誘導体は、生物活性天然物の合成のためのビルディングブロックとして高い可能性を秘めています . これらの化合物は、特定の特性を付与する官能基を持つ複雑な分子を作成するために使用できます .

導電性ポリマー

2-クロロ-4-ヨード-6-メチルフェノールは、導電性ポリマーの合成に使用できます . これらのポリマーは、有機発光ダイオード(OLED)や太陽電池などのデバイスの電子機器業界など、幅広い用途があります .

抗酸化物質

2-クロロ-4-ヨード-6-メチルフェノールを含むm-アリロキシフェノールは、抗酸化物質として使用されます . これらは、細胞損傷につながる酸化プロセスを阻止するのに役立ちます .

紫外線吸収剤

これらの化合物は、紫外線吸収剤としても使用できます . そのため、日焼け止めやUV保護が必要なプラスチックなどの製品に使用できます .

難燃剤

m-アリロキシフェノールは難燃剤として使用されます . プラスチック、接着剤、コーティングなどの材料の熱安定性と耐炎性を向上させることができます .

抗腫瘍および抗炎症効果

研究により、m-アリロキシフェノールは、抗腫瘍および抗炎症効果など、潜在的な生物活性を持っていることがわかりました .

光触媒分解研究

2-クロロ-4-メチルフェノールなどの同様の化合物は、光触媒分解の研究で使用されてきました . この研究は、2-クロロ-4-ヨード-6-メチルフェノールにまで及ぶ可能性があります。

潜在的な抗肥満薬の合成

別の関連化合物である4-ヨード-2-メチルフェノールは、潜在的な抗肥満薬であるペルオキシソーム増殖剤活性化受容体δ(PPARδ)GW501516のアゴニストの合成における出発試薬として使用されてきました . 2-クロロ-4-ヨード-6-メチルフェノールは、同様の用途がある可能性があります。

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

In terms of mode of action, cresols and similar compounds can undergo nucleophilic substitution reactions . This involves the initial addition of a nucleophile (a molecule that donates an electron pair to form a chemical bond) to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

生化学分析

Biochemical Properties

2-Chloro-4-iodo-6-methylphenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in nucleophilic aromatic substitution reactions, where it can act as a substrate for enzymes that catalyze such reactions . The compound’s halogen atoms, chlorine and iodine, contribute to its reactivity and ability to form stable intermediates during biochemical processes. Additionally, 2-Chloro-4-iodo-6-methylphenol can interact with proteins through halogen bonding, influencing protein structure and function .

Cellular Effects

The effects of 2-Chloro-4-iodo-6-methylphenol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. In some cell types, 2-Chloro-4-iodo-6-methylphenol has been observed to induce apoptosis, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, 2-Chloro-4-iodo-6-methylphenol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound has been found to inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, 2-Chloro-4-iodo-6-methylphenol can activate or inhibit signaling pathways by interacting with key proteins, resulting in downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-iodo-6-methylphenol can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures . Long-term studies have shown that 2-Chloro-4-iodo-6-methylphenol can have sustained effects on cellular function, with some effects becoming more pronounced over time . These temporal changes are important for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of 2-Chloro-4-iodo-6-methylphenol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, 2-Chloro-4-iodo-6-methylphenol can become toxic, leading to adverse effects such as liver and kidney damage . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

2-Chloro-4-iodo-6-methylphenol is involved in several metabolic pathways, including those related to its degradation and detoxification. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs or biomolecules.

Transport and Distribution

Within cells and tissues, 2-Chloro-4-iodo-6-methylphenol is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, 2-Chloro-4-iodo-6-methylphenol can accumulate in certain tissues, influencing its overall distribution and bioavailability .

特性

IUPAC Name |

2-chloro-4-iodo-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUKDIRULMFXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B1489886.png)

![(2E)-3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1489891.png)

![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1489895.png)

![3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1489900.png)